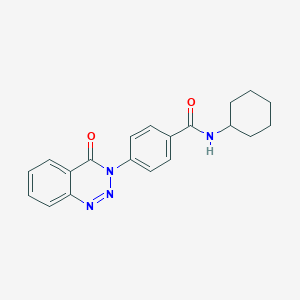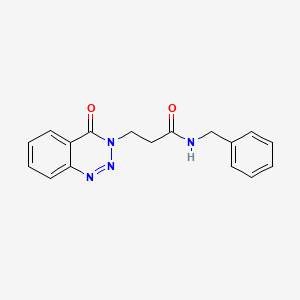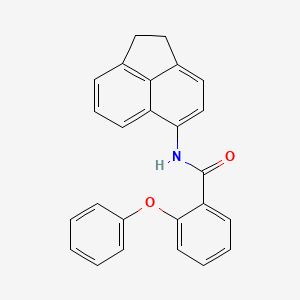![molecular formula C18H14N2O5 B6524241 methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate CAS No. 477548-59-7](/img/structure/B6524241.png)
methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate” is a chemical compound with the empirical formula C13H13NO4 . It has a molecular weight of 247.25 . This compound is related to the class of organic compounds known as isoindoles . Isoindoles are compounds containing an isoindole moiety, which consists of a pyrrole ring fused to a benzene ring .
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate has been studied for its potential as an anti-inflammatory and analgesic agent. It has been used in studies of its potential to act as a neuroprotective agent, as well as its ability to modulate the activity of certain enzymes. It has also been studied for its ability to inhibit the growth of certain cancer cell lines, as well as its potential to act as a therapeutic agent for Alzheimer's disease.
Wirkmechanismus
Methyl 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate has been studied for its potential to act as an anti-inflammatory and analgesic agent. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to inhibit the activity of certain cytokines, such as interleukin-6 (IL-6), which is involved in the inflammatory response.
Biochemical and Physiological Effects
Methyl 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate has been studied for its potential to modulate the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). It has also been studied for its ability to inhibit the growth of certain cancer cell lines, as well as its potential to act as a therapeutic agent for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The potential advantages of using methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate in laboratory experiments include its low toxicity and its ability to modulate the activity of certain enzymes. However, there are some limitations to using this compound in lab experiments, such as its low solubility and the fact that it is not available in large quantities.
Zukünftige Richtungen
The potential future directions for the use of methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate include further research into its potential as an anti-inflammatory and analgesic agent, its potential to act as a neuroprotective agent, and its ability to modulate the activity of certain enzymes. Additionally, further research into its potential to inhibit the growth of certain cancer cell lines and its potential to act as a therapeutic agent for Alzheimer's disease is warranted. Finally, further research into its potential to be used as a drug delivery system is also needed.
Synthesemethoden
Methyl 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate is synthesized through a multi-step process. The first step involves the reaction of isoindole-5-carboxylic acid with methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate iodide to form this compound isoindole-5-carboxylate. This is followed by the reaction of this compound isoindole-5-carboxylate with ethyl chloroformate, which yields this compound 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate.
Eigenschaften
IUPAC Name |
methyl 4-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-16(22)13-8-7-12(9-14(13)17(20)23)19-15(21)10-3-5-11(6-4-10)18(24)25-2/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARISTKJGATEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)
![2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B6524199.png)


![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)

![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)
![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)
